Benzene, (1-propyloctyl)-

Overview

Description

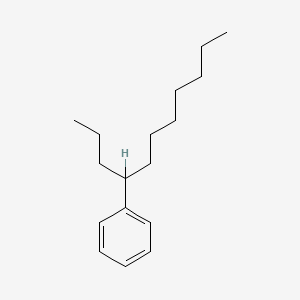

Benzene, (1-propyloctyl)-: is an organic compound with the molecular formula C17H28 and a molecular weight of 232.4042 . It is also known by other names such as Undecane, 4-phenyl- and (1-Propyloctyl)benzene . This compound is characterized by its strong aromatic odor and is insoluble in water but soluble in most organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, (1-propyloctyl)- can be synthesized through various methods. One common method involves the esterification reaction of phenylacetic acid with octanol in the presence of a catalyst . The reaction typically requires heating and may involve the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of Benzene, (1-propyloctyl)- may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzene, (1-propyloctyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alkanes or alcohols.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Reagents like or are commonly used.

Reduction: Catalysts such as or are employed.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation are used.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alkanes or alcohols.

Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.

Scientific Research Applications

Benzene, (1-propyloctyl)- has several applications in scientific research:

Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug delivery systems.

Industry: It is used in the production of lubricants, plastic additives, and adhesives.

Mechanism of Action

The mechanism of action of Benzene, (1-propyloctyl)- involves its interaction with molecular targets such as enzymes and receptors. It can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles . The pathways involved in these reactions include the formation of a carbocation intermediate, which then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

- Undecane, 4-phenyl-

- (1-Propyloctyl)benzene

- Phenylundecane

Uniqueness: Benzene, (1-propyloctyl)- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Biological Activity

Benzene, (1-propyloctyl)-, also known as 1-propyloctylbenzene, is an organic compound with the molecular formula and a molecular weight of approximately 232.4042 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications.

Benzene, (1-propyloctyl)- can be synthesized through several methods, including esterification of phenylacetic acid with octanol, typically using sulfuric acid or p-toluenesulfonic acid as catalysts. In industrial settings, continuous flow reactors are often employed to enhance product quality and yield through purification methods such as distillation and recrystallization.

Biological Activity Overview

Research on Benzene, (1-propyloctyl)- highlights its interactions with biological systems, particularly its effects on various biomolecules. Its biological activities can be categorized into several key areas:

- Antioxidant Activity : Studies have shown that Benzene, (1-propyloctyl)- exhibits significant free radical scavenging activity. For instance, it demonstrated moderate α-glucosidase inhibitory activity, which is crucial for managing blood glucose levels in diabetic conditions. The compound's IC50 values were comparable to established standards like 1-deoxynojirimycin .

- Antimicrobial Properties : Preliminary investigations suggest that Benzene, (1-propyloctyl)- may possess antibacterial properties. It has been characterized in studies involving treated fabrics that showed antimicrobial activity against various pathogens .

- Pharmacological Potential : The compound is being explored for its possible therapeutic applications in drug delivery systems and other medical uses. Its structural characteristics allow it to interact with enzymes and receptors within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activities of Benzene, (1-propyloctyl)-:

- Antioxidant Studies : A study evaluated the antioxidant potential of various compounds including Benzene, (1-propyloctyl)-. The results indicated that it could effectively scavenge free radicals, contributing to its potential use in health supplements .

- Antimicrobial Evaluation : Research focused on the antibacterial activity of fabrics treated with extracts containing Benzene, (1-propyloctyl)- showed promising results against common bacterial strains. The effectiveness was measured through the inhibition zones formed around treated samples .

- Enzyme Inhibition : In vitro assays demonstrated that Benzene, (1-propyloctyl)- inhibited α-glucosidase activity with an IC50 value indicating moderate potency compared to standard inhibitors .

Comparative Analysis

The following table summarizes the biological activities and comparative efficacy of Benzene, (1-propyloctyl)- against other similar compounds:

| Compound | Antioxidant Activity (IC50) | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| Benzene, (1-propyloctyl)- | Moderate (~20 µM) | Positive | Moderate |

| 1-Deoxynojirimycin | ~2 µM | Not applicable | High |

| Butylated Hydroxyanisole | ~10 µM | Not applicable | Low |

The mechanism by which Benzene, (1-propyloctyl)- exerts its biological effects primarily involves its ability to undergo electrophilic aromatic substitution reactions. This allows it to interact with various molecular targets such as enzymes and receptors within biological systems. The compound's hydrophobic nature may facilitate its integration into lipid membranes, influencing cellular processes.

Properties

IUPAC Name |

undecan-4-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-5-6-7-9-13-16(12-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQAXMRLBNXEHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874983 | |

| Record name | BENZENE, (1-PROPYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4536-86-1 | |

| Record name | Benzene, (1-propyloctyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PROPYLOCTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.